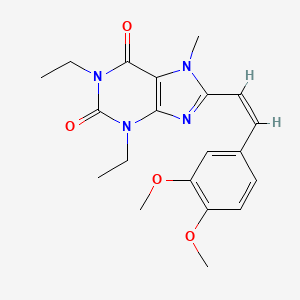

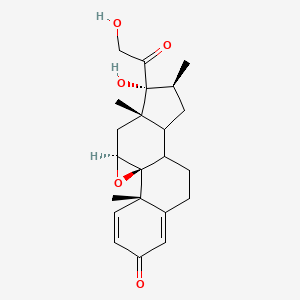

3-(Aminomethylidene)-6-phenylpiperazine-2,5-dione

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity, would be determined .Scientific Research Applications

I have conducted a search for the scientific research applications of “3-(Aminomethylidene)-6-phenylpiperazine-2,5-dione,” also known as “Cefalexin Impurity (3-aminomethylene-6-phenylpiperazine-2,5-dione).” Here is a comprehensive analysis focusing on the applications that could be gathered from the available data:

Antibacterial Activity

This compound is an impurity in the production process of Cefalexin , a first-generation cephalosporin antibiotic. Cefalexin has a broad spectrum of antibacterial activity, strong bactericidal power, acid resistance, and good gastrointestinal absorption. It is used to treat respiratory tract infections, urinary tract infections, and skin and soft tissue infections .

Pharmaceutical Research

As an impurity of Cefalexin, this compound may be studied in pharmaceutical research to understand its role and potential effects in the synthesis and quality control of Cefalexin. Impurities can sometimes lead to insights into the stability and degradation profiles of drugs .

Chemical Synthesis

The compound’s structure suggests potential use in chemical synthesis as a building block for creating various heterocyclic compounds. Its reactivity could be explored in controlled multidirectional reactions .

Drug Degradation Studies

The degradation profile of drugs like Cefalexin is crucial for ensuring efficacy and safety. This impurity may be used in studies evaluating drug stability under various conditions .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, are known to interact with various biological targets, including cancer cells and microbes .

Mode of Action

Indole derivatives, which are structurally related, are known to inhibit protein synthesis by promoting mistranslation and elimination of proofreading . This could potentially be a mode of action for this compound as well.

Biochemical Pathways

Indole derivatives are known to interact with various biochemical pathways, including those involved in the synthesis and degradation of amino acids .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of a compound .

Safety and Hazards

properties

IUPAC Name |

3-(aminomethylidene)-6-phenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-6-8-10(15)14-9(11(16)13-8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLOSDFSDKAWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=CN)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30793054 | |

| Record name | 3-(Aminomethylidene)-6-phenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30793054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethylidene)-6-phenylpiperazine-2,5-dione | |

CAS RN |

65870-51-1 | |

| Record name | 3-(Aminomethylidene)-6-phenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30793054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)